1,2-Dihydrocyclobuta[a]naphthalene
Overview
Description
1,2-Dihydrocyclobuta[a]naphthalene is an organic compound that features a fused cyclobutene ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[a]naphthalene can be synthesized through a [2+2] cycloaddition reaction. One method involves the visible-light-mediated catalyst-free cycloaddition of 1,4-naphthoquinones with alkenes under mild conditions. This reaction typically uses acetonitrile as the solvent and blue LED light (460 nm) for irradiation over a period of 4 hours .
Industrial Production Methods
This includes the use of eco-friendly solvents and conditions that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrocyclobuta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1,2-Dihydrocyclobuta[a]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the management of diseases like SARS-CoV-19.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclobuta[a]naphthalene involves its interaction with molecular targets through its reactive cyclobutene ring. This interaction can lead to the formation of various intermediates that exert biological effects. For example, the compound can act as an inhibitor of specific enzymes or as an activator of certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-1,2-dihydrocyclobuta[a]naphthalene: Similar in structure but contains a cyano group.
1,2-Dihydrocyclobuta[b]naphthalene: Differently fused cyclobutene ring structure.
Uniqueness
1,2-Dihydrocyclobuta[a]naphthalene is unique due to its specific ring fusion and the resulting chemical reactivity. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the exploration of new chemical reactions .
Properties
IUPAC Name |
1,2-dihydrocyclobuta[a]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-4-11-9(3-1)5-6-10-7-8-12(10)11/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVTXRCFKWSEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186025 | |
Record name | Cyclobuta(a)naphthalene, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32277-35-3 | |
Record name | Cyclobuta(a)naphthalene, 1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032277353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobuta(a)naphthalene, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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